![molecular formula C14H11N3O3 B588502 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1163685-30-0](/img/structure/B588502.png)

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Overview

Description

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3O3 and its molecular weight is 269.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

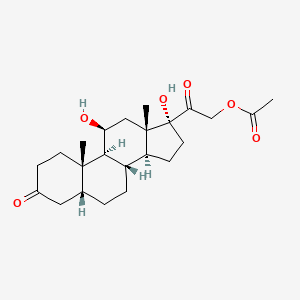

The primary target of Rabeprazole RCA Free Acid is the H+/K+ ATPase enzyme , also known as the gastric proton pump . This enzyme is located in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .

Mode of Action

Rabeprazole RCA Free Acid is a proton pump inhibitor (PPI) . It works by covalently binding to the H+/K+ ATPase enzyme, thereby inhibiting its function . This inhibition suppresses the secretion of gastric acid, both basal and stimulated, in a dose-dependent manner . The compound is a prodrug, which means it is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme by Rabeprazole RCA Free Acid disrupts the normal biochemical pathway of gastric acid production. This leads to a decrease in gastric acidity and an increase in gastric pH

Pharmacokinetics

Rabeprazole RCA Free Acid is metabolized primarily through a non-enzymatic pathway, making it less susceptible to the influence of genetic polymorphisms for CYP2C19 . This results in minor influences on its pharmacokinetics and pharmacodynamics

Result of Action

The inhibition of gastric acid secretion by Rabeprazole RCA Free Acid leads to a reduction in gastric acidity. This can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers .

Action Environment

Rabeprazole RCA Free Acid is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The compound’s action, efficacy, and stability can

Biochemical Analysis

Biochemical Properties

Rabeprazole RCA Free Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary metabolic pathway of Rabeprazole RCA Free Acid involves non-enzymatic conversion to rabeprazole-thioether . A minor metabolic pathway is via the cytochrome P450 liver isoenzymes CYP2C19 and CYP3A4 . These interactions significantly influence the biochemical properties of this compound.

Cellular Effects

Rabeprazole RCA Free Acid has a profound effect on various types of cells and cellular processes. It is used to treat symptoms of gastroesophageal reflux disease (GERD), helping gastrointestinal ulcers heal, eradicating Helicobacter pylori, and treating hypersecretory conditions such as Zollinger-Ellison Syndrome . It influences cell function by inhibiting the final transport of hydrogen ions into the gastric lumen, thereby suppressing gastric acid secretion .

Molecular Mechanism

The mechanism of action of Rabeprazole RCA Free Acid involves specific inhibition of the H+, K+ ATPase, which is found at the secretory surface of parietal cells . By doing so, it inhibits the final transport of hydrogen ions into the gastric lumen . This inhibition is selective and irreversible, leading to a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the metabolic stability of Rabeprazole RCA Free Acid decreases as a function of incubation time . This results in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism . The compound exhibits first-order kinetics in microsome-free solution but shows non-linear kinetics in the microsome-present reaction system .

Dosage Effects in Animal Models

The effects of Rabeprazole RCA Free Acid vary with different dosages in animal models . Proton Pump Inhibitors (PPIs) like Rabeprazole RCA Free Acid are very effective drugs, used for gastric acid inhibition and therapy of important erosive and non-erosive gastrointestinal disorders in animals as well as humans .

Metabolic Pathways

Rabeprazole RCA Free Acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The primary metabolic pathway of Rabeprazole RCA Free Acid is non-enzymatic conversion to rabeprazole-thioether .

Transport and Distribution

Rabeprazole RCA Free Acid is transported and distributed within cells and tissues. It inhibits the H+, K+ ATPase of the coating gastric cells and dose-dependent oppresses basal and stimulated gastric acid secretion . This inhibition leads to a decrease in gastric acid production, affecting the transport and distribution of this compound within cells and tissues .

Subcellular Localization

The subcellular localization of Rabeprazole RCA Free Acid is primarily in the parietal cells of the stomach . It is protonated, accumulates, and is transformed to an active sulfenamide in the acid environment of the parietal cells . This localization aligns with its role as a vital enzyme in the process of photosynthesis .

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14/h2-7H,1H3,(H,15,16)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHQVBYUZFZICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735425 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163685-30-0 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163685300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-BENZIMIDAZOL-2-YL)-3-METHYL-4-OXO-1,4-DIHYDROPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5O9ZS633T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How was 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid identified as a degradation product of Rabeprazole?

A1: The research paper describes how Rabeprazole tablets were subjected to stress conditions (40°C/75% relative humidity for 6 months) []. During this stability study, three unknown impurities were detected using HPLC. The impurity with a relative retention time (RRT) of 0.17 was successfully isolated using preparative HPLC. This isolated compound was then characterized using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), leading to its identification as this compound [].

Q2: What analytical techniques were employed to characterize the degradation product?

A2: The researchers utilized a multifaceted approach to characterize the degradation product. Firstly, they employed High-Performance Liquid Chromatography (HPLC) to separate the compound from other components in the stressed Rabeprazole tablets []. Following isolation, the structure of this compound was elucidated using NMR and MS techniques []. These methods provided crucial information about the compound's molecular structure and weight, confirming its identity as a degradation product of Rabeprazole.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)